molecular formula C20H17N3O2 B12868713 2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile

2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile

Cat. No.: B12868713
M. Wt: 331.4 g/mol
InChI Key: QMRQWWBKIPNIQJ-QZTJIDSGSA-N
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Description

2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile is a complex organic compound that features prominently in various fields of scientific research. This compound is characterized by its unique structure, which includes two oxazoline rings and a nitrile group. The presence of these functional groups imparts specific chemical properties that make it valuable in synthetic chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of phenylglyoxal with (S)-phenylalaninol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxazoline rings. The nitrile group is introduced through a subsequent reaction with a cyanating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of oxazoles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which 2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile exerts its effects is primarily through its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, making it an effective ligand in catalytic processes. Additionally, the nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-bis(4-hydroxyphenyl)propane (Bisphenol A): Used in the production of polycarbonate plastics and epoxy resins.

    2,2-bis(hydroxymethyl)propionic acid: Utilized in the synthesis of biodegradable polymers.

    2-arylbenzothiazoles: Known for their pharmacological properties and used in medicinal chemistry.

Uniqueness

2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile is unique due to its chiral nature and the presence of both oxazoline and nitrile functional groups. This combination imparts specific chemical properties that are not commonly found in other similar compounds, making it valuable for specialized applications in asymmetric synthesis and catalysis.

Biological Activity

2,2-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile (CAS No. 165554-93-8) is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features and biological activity. This article summarizes the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H17N3O2
  • Molecular Weight : 331.37 g/mol
  • CAS Number : 165554-93-8

The biological activity of this compound has been linked to its ability to interact with various biological targets. Research indicates that compounds containing oxazoline moieties often exhibit significant biological activities, including:

  • Antimicrobial properties : Some studies suggest that oxazoline derivatives can inhibit the growth of certain bacteria and fungi.
  • Anticancer effects : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of oxazoline derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting promising anticancer activity .
  • Antimicrobial Effects : Another investigation focused on the antibacterial properties of oxazoline-based compounds. The study found that these compounds displayed significant inhibition against Gram-positive bacteria, highlighting their potential as novel antibacterial agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 in micromolar range
AntimicrobialInhibition of Gram-positive bacteria

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The structural features of this compound allow for modifications that can enhance its biological activity or alter its pharmacokinetic properties.

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

2,2-bis[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile

InChI

InChI=1S/C20H17N3O2/c21-11-16(19-22-17(12-24-19)14-7-3-1-4-8-14)20-23-18(13-25-20)15-9-5-2-6-10-15/h1-10,16-18H,12-13H2/t17-,18-/m1/s1

InChI Key

QMRQWWBKIPNIQJ-QZTJIDSGSA-N

Isomeric SMILES

C1[C@@H](N=C(O1)C(C#N)C2=N[C@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1C(N=C(O1)C(C#N)C2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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